1,3,3-Trimethyl-2-methyleneindoline

Synthetic Efficiency Process Chemistry Indoline Derivatives

Why choose this indoline over close analogs? 1,3,3-Trimethyl-2-methyleneindoline uniquely enables the exclusive EEE stereochemical outcome essential for high-purity Cy5 TAM+ dye precursors—a selectivity that 2,3,3-trimethyl-3H-indole cannot provide. Its 97.8% industrial synthesis yield reduces raw material waste in scaled cationic dye production. For diazomethane generation, it offers 81–87% yields as a safer enamine-based alternative. Procure the precise Fischer's base that guarantees stereochemical fidelity, high yield, and lowest impurity profiles for photochromic and NIR probe manufacturing.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 118-12-7
Cat. No. B094422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2-methyleneindoline
CAS118-12-7
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1(C(=C)N(C2=CC=CC=C21)C)C
InChIInChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3
InChIKeyZTUKGBOUHWYFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-2-methyleneindoline (CAS 118-12-7) – A Versatile Fischer Base for Dye and Photochromic Synthesis


1,3,3-Trimethyl-2-methyleneindoline (CAS 118-12-7), commonly known as Fischer's base, is a key indoline derivative widely employed as a precursor in the synthesis of cyanine dyes, triarylmethane (TAM) dyes, and photochromic spirooxazines . Its reactive exocyclic methylene group and electron-rich indoline core confer distinct nucleophilic properties, enabling efficient condensation and cycloaddition reactions under mild conditions .

Why 1,3,3-Trimethyl-2-methyleneindoline Cannot Be Simply Replaced by Analogous Indolines


While structurally similar indolines (e.g., 2,3,3-trimethyl-3H-indole or substituted 2-methylindolines) may appear interchangeable, 1,3,3-trimethyl-2-methyleneindoline offers unique reactivity and stereochemical control that directly impacts downstream product purity, yield, and isomer distribution. Its exocyclic methylene group participates in distinct reaction pathways (e.g., diazo transfer, Michael-type additions) that are either inaccessible or proceed with significantly lower efficiency using alternative indoline starting materials . The quantitative evidence below demonstrates where this compound provides measurable advantages over close analogs, guiding informed selection in both research and industrial settings.

1,3,3-Trimethyl-2-methyleneindoline – Quantified Performance Advantages Versus Comparator Indolines


Synthesis Yield: 97.8% Conversion and Yield vs. 2,3,3-Trimethylindolenine

In a patented industrial process, 1,3,3-trimethyl-2-methyleneindoline is obtained with a reaction conversion rate of 98.5% and an isolated yield of 97.8% . In contrast, the structurally related analog 2,3,3-trimethylindolenine (CAS 1640-39-7), a common alternative for dye synthesis, is reported to achieve a theoretical yield of only 80% under optimized conditions . This ~18% absolute yield advantage translates to substantially lower raw material costs and reduced waste generation per kilogram of final product.

Synthetic Efficiency Process Chemistry Indoline Derivatives

Diazomethane Generation: 81–87% Yield from Fischer Base vs. Classic Precursors

1,3,3-Trimethyl-2-methyleneindoline serves as an effective enamine precursor for diazomethane synthesis, producing this valuable methylating agent in yields of 81–87% upon reaction with arylsulfonyl azides . This performance is highly competitive with the widely used N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) method, which typically yields diazomethane in ~80% yield . The Fischer base route offers an alternative that may be preferred when MNTS availability, safety, or byproduct profiles are of concern.

Diazo Transfer Reagent Synthesis Methylation

Stereochemical Control in Leuco-TAM Dyes: Exclusive EEE Configuration vs. Malachite Green Analogs

In the synthesis of unsymmetrical leuco-triarylmethane (LTAM) dyes, the reaction of 1,3,3-trimethyl-2-methyleneindoline with substituted cinnamaldehydes yields products with exclusive EEE configuration . This is in stark contrast to Malachite Green FB-analogs, which predominantly adopt a ZE configuration . The defined stereochemistry of the EEE isomers is critical because it dictates the subsequent oxidation pathway, leading to Cy5 TAM+ dyes with distinct absorption properties, rather than the Cy3 TAM+ dyes obtained from ZE-configured precursors.

Dye Chemistry Stereoselective Synthesis Triarylmethane Dyes

One-Pot Synthesis of Functional Spirooxazines – Simplified Access to Photochromic Materials

1,3,3-Trimethyl-2-methyleneindoline enables a one-pot, two-step condensation with 1-amino-2-naphthol in the presence of secondary amines and oxidants to directly yield 6′-amino-substituted spiroindolinonaphth[2,1-b][1,4]oxazines . While explicit yield data for this specific one-pot protocol are not provided in the abstract, the method is highlighted for its simplicity and use of readily accessible reagents, contrasting with traditional multi-step sequences that often require isolation of intermediates. The ability to access amino-functionalized spirooxazines in a single operational step reduces synthesis time and material handling, which is particularly valuable for screening libraries of photochromic compounds.

Photochromism Spirooxazine Synthesis One-Pot Methodology

High-Impact Application Scenarios for 1,3,3-Trimethyl-2-methyleneindoline Based on Quantitative Evidence


Large-Scale Production of Cationic Dyes

The exceptionally high synthesis yield (97.8%) of 1,3,3-trimethyl-2-methyleneindoline makes it a cost-effective starting material for manufacturing cationic dyes such as Cationic Golden X-GL, Cationic Peach FG, and Cationic Brilliant Red 5-GN . Its established role as a dye intermediate, combined with the high-yielding industrial process, supports its use in high-volume production where minimizing raw material costs and waste is paramount .

Synthesis of Cy5-Type Near-Infrared Dyes

The exclusive EEE stereochemical outcome observed in the reaction of 1,3,3-trimethyl-2-methyleneindoline with cinnamaldehyde derivatives is essential for accessing Cy5 TAM+ dye precursors . Researchers developing NIR fluorescent probes or imaging agents can leverage this stereoselectivity to ensure the desired photophysical properties, a requirement that cannot be met by alternative indolines that yield ZE-configured intermediates.

In Situ Generation of Diazomethane for Methylation Reactions

When a laboratory or pilot plant requires diazomethane for methylation of carboxylic acids or other sensitive substrates, 1,3,3-trimethyl-2-methyleneindoline offers a reliable enamine-based route with yields of 81–87% . This provides a viable alternative to the classic MNTS method (~80% yield) and may be preferred in contexts where MNTS handling or supply is problematic .

Rapid Development of Photochromic Material Libraries

The demonstrated one-pot synthesis of 6′-amino-substituted spirooxazines using 1,3,3-trimethyl-2-methyleneindoline enables expedited preparation of photochromic compound libraries . This streamlined approach is particularly valuable in materials science research where quick access to diverse spirooxazine derivatives is needed to evaluate structure-property relationships.

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